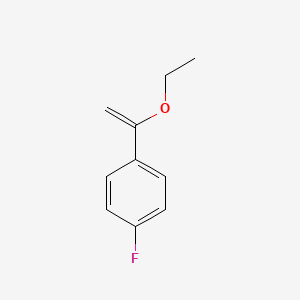

1-(1-Ethoxy-vinyl)-4-fluoro-benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(1-ethoxyethenyl)-4-fluorobenzene |

InChI |

InChI=1S/C10H11FO/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |

InChI Key |

AGISGKANZPEKBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(1-ethoxy-vinyl)-4-fluoro-benzene, a valuable intermediate in organic synthesis. The document details a robust synthetic methodology, presents key quantitative data, and includes predicted spectroscopic characterization for the target compound.

Synthetic Strategy: The Horner-Wadsworth-Emmons Reaction

The synthesis of this compound can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 4-fluoroacetophenone. The HWE reaction is a widely used and reliable method for the formation of carbon-carbon double bonds and offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1][2]

The overall reaction scheme is as follows:

Scheme 1: Synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

The key steps in this synthesis involve the preparation of the phosphonate reagent, diethyl (ethoxymethyl)phosphonate, followed by its deprotonation to form the reactive carbanion, which then undergoes nucleophilic addition to 4-fluoroacetophenone to yield the desired vinyl ether.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. The yield is an estimate based on similar olefination reactions of acetophenones.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁FO | N/A |

| Molecular Weight | 166.19 g/mol | N/A |

| Starting Material | 4-Fluoroacetophenone | N/A |

| Reagent | Diethyl (ethoxymethyl)phosphonate | N/A |

| Base | Sodium hydride (NaH) | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Estimated Yield | 75-85% | N/A |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

Diethyl (ethoxymethyl)phosphonate

-

4-Fluoroacetophenone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (nitrogen or argon) apparatus

Procedure

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF to the flask to create a suspension of sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (ethoxymethyl)phosphonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

-

-

Olefination Reaction:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of 4-fluoroacetophenone (1.0 equivalent) in anhydrous THF to the reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Predicted Spectroscopic Characterization

The following table provides the predicted spectroscopic data for this compound based on the analysis of similar compounds.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.30 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 4.35 (s, 1H, =CH₂), 4.05 (s, 1H, =CH₂), 3.85 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0 (d, ¹JCF ≈ 245 Hz, C-F), 158.0 (C=CH₂), 133.0 (d, ⁴JCF ≈ 3 Hz, C-Ar), 128.0 (d, ³JCF ≈ 8 Hz, CH-Ar), 115.5 (d, ²JCF ≈ 21 Hz, CH-Ar), 85.0 (=CH₂), 64.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃) |

| IR (neat, cm⁻¹) | ν: 3050 (Ar-H stretch), 2980, 2870 (C-H stretch), 1640 (C=C stretch), 1600, 1500 (Ar C=C stretch), 1230 (C-O stretch, aryl-alkyl ether), 1100 (C-F stretch)[3][4] |

| Mass Spectrometry (EI) | m/z (%): 166 (M⁺, 100), 138, 123, 109, 96 |

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers and scientists in drug development can utilize this information for the efficient production of this key synthetic intermediate.

References

characterization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene, a fluorinated vinyl ether with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties based on analogous structures, and potential reactivity. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar molecules.

Introduction

Vinyl ethers are a versatile class of organic compounds characterized by an ether linkage to a vinyl group.[1] Their electron-rich double bond makes them valuable intermediates in a variety of organic transformations, including cycloadditions, Claisen rearrangements, and polymerizations.[2][3] The incorporation of a fluorine atom into organic molecules can significantly modulate their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks are of high interest in medicinal chemistry and materials science.

This guide focuses on the characterization of this compound, a molecule combining the reactivity of a vinyl ether with the unique properties imparted by a fluorine substituent on the aromatic ring.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on its structural similarity to 1-ethynyl-4-fluorobenzene and general principles of organic chemistry.

| Property | Predicted Value | Reference/Basis |

| Molecular Formula | C₁₀H₁₁FO | - |

| Molecular Weight | 166.19 g/mol | - |

| Appearance | Colorless liquid | Analogy to similar vinyl ethers |

| Boiling Point | ~180-200 °C | Higher than 1-ethynyl-4-fluorobenzene due to increased molecular weight and polarity |

| Solubility | Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂); Insoluble in water.[4] | General solubility of ethers and aromatic compounds |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the metal-catalyzed addition of ethanol to the terminal alkyne, 1-ethynyl-4-fluorobenzene.[5] Palladium and gold catalysts are known to be effective for such transformations.[6]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline based on known procedures for the synthesis of vinyl ethers from terminal alkynes.[3][5]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-ethynyl-4-fluorobenzene (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene as the solvent, followed by an excess of anhydrous ethanol (e.g., 5.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst system, for example, by dissolving palladium(II) acetate (0.05 eq) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq) in a small amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (or a temperature appropriate for the chosen catalyst) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the known spectra of 1-ethynyl-4-fluorobenzene and the expected contributions from the ethoxy and vinyl groups.[7][8]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 2H | Aromatic protons ortho to the vinyl group |

| ~7.1-6.9 | m | 2H | Aromatic protons meta to the vinyl group |

| ~4.5-4.2 | d | 1H | Vinylic proton (geminal) |

| ~4.1-3.8 | d | 1H | Vinylic proton (geminal) |

| ~3.8 | q | 2H | -O-CH₂-CH₃ |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~158 | =C(OEt)-Ar |

| ~135 | Aromatic C-C(vinyl) |

| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho) |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta) |

| ~85 | =CH₂ |

| ~63 | -O-CH₂- |

| ~15 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1640 | Strong | C=C stretch (vinyl) |

| ~1600, 1500 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | C-O-C stretch (asymmetric) |

| ~1100 | Strong | C-O-C stretch (symmetric) |

| ~1220 | Strong | C-F stretch |

Mass Spectrometry

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular ion) |

| 138 | [M - C₂H₄]⁺ |

| 123 | [M - C₂H₅O]⁺ |

| 109 | [M - C₂H₅O - CH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Reactivity and Potential Applications

This compound is expected to exhibit reactivity characteristic of electron-rich alkenes.[9][10] The double bond can act as a nucleophile, readily undergoing electrophilic addition reactions.[11][12]

Logical Workflow for Reactivity Studies

Caption: Potential reaction pathways for this compound.

Applications in Drug Development and Organic Synthesis

-

Scaffold for Heterocycle Synthesis: The vinyl ether moiety can be a precursor for various heterocyclic systems through cycloaddition or condensation reactions.

-

Bioorthogonal Chemistry: The unique reactivity of the vinyl ether could potentially be exploited in bioorthogonal ligation reactions.

-

Monomer for Fluorinated Polymers: This compound could serve as a monomer for the synthesis of specialty polymers with tailored properties such as hydrophobicity and thermal stability.[13]

-

Intermediate in Multi-step Synthesis: The vinyl ether can be readily converted to other functional groups, such as ketones or aldehydes, via hydrolysis, making it a useful synthetic intermediate.

Conclusion

References

- 1. Ether - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fulvene Vinyl Ethers by Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]

- 9. Alkene Reactivity [www2.chemistry.msu.edu]

- 10. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 11. gauthmath.com [gauthmath.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.210.105.67 [20.210.105.67]

1-(1-ethoxy-vinyl)-4-fluoro-benzene physical properties

For Researchers, Scientists, and Drug Development Professionals

Comparative Physicochemical Data

While data for 1-(1-ethoxy-vinyl)-4-fluoro-benzene is unavailable, the properties of 1-ethynyl-4-fluorobenzene are presented below for contextual reference. It is imperative to note that the vinyl ether functionality in the requested compound will lead to different physical properties compared to the ethynyl group.

| Property | 1-ethynyl-4-fluorobenzene | This compound |

| Molecular Formula | C₈H₅F | C₁₀H₁₁FO |

| Molecular Weight | 120.12 g/mol | Calculated: 166.19 g/mol |

| Boiling Point | 55-56 °C at 40 mmHg | To be determined |

| Melting Point | 26-27 °C | To be determined |

| Density | 1.048 g/mL at 25 °C | To be determined |

| Refractive Index | n20/D 1.516 | To be determined |

Proposed Synthesis: Wittig Reaction

A plausible and widely used method for the synthesis of vinyl ethers from ketones is the Wittig reaction. This approach would utilize the commercially available 4-fluoroacetophenone and a suitable phosphonium ylide.

Synthetic Workflow

Caption: Proposed synthesis of this compound via Wittig reaction.

Experimental Protocol: Synthesis

Materials:

-

(Ethoxymethyl)triphenylphosphonium chloride

-

4-fluoroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add (ethoxymethyl)triphenylphosphonium chloride (1.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, during which the ylide should form, often indicated by a color change.

-

-

Wittig Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 4-fluoroacetophenone to the cold ylide solution via cannula or syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield the final product.

-

Experimental Protocols for Physical Property Determination

The following are generalized protocols for the determination of the physical properties of a newly synthesized liquid organic compound.

Boiling Point Determination

Method: Simple Distillation. This method is suitable for determining the boiling point of a liquid at a given pressure and for purification.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Place a small volume of the purified this compound into a round-bottom flask.

-

Assemble the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the first drop of condensate falls into the receiving flask.

-

Continue to record the temperature range over which the majority of the liquid distills. A narrow boiling range is indicative of a pure compound.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Density Determination

Method: Using a Pycnometer (for high precision) or a Graduated Cylinder and Balance.

Procedure (using a graduated cylinder):

-

Weigh an empty, dry 10 mL graduated cylinder and record its mass.

-

Carefully add a known volume (e.g., 5.0 mL) of this compound to the graduated cylinder.

-

Weigh the graduated cylinder with the liquid and record the new mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Density is calculated as mass divided by volume (g/mL).

-

Perform the measurement at a recorded temperature, as density is temperature-dependent.

Refractive Index Determination

Method: Using an Abbe Refractometer. The refractive index is a measure of how much light bends as it passes through the liquid and is a characteristic property of a pure compound.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Circulate water from a constant temperature bath (typically 20 °C) through the refractometer prisms.

-

Place a few drops of the purified this compound onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach thermal equilibrium.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the scale. Record the temperature at which the measurement was taken (e.g., n²⁰/D, where 20 is the temperature in Celsius and D refers to the sodium D-line wavelength).

Melting Point Determination

Should the synthesized this compound be a solid at room temperature, its melting point can be determined as follows:

Method: Using a Mel-Temp apparatus or similar melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Place a small amount of the crystalline solid into a capillary tube, sealed at one end.

-

Pack the solid down to the bottom of the tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly at first, and then more slowly as the expected melting point is approached.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Spectroscopic and Synthetic Profile of 1-(1-Ethoxyvinyl)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the predicted spectroscopic characteristics of 1-(1-ethoxyvinyl)-4-fluorobenzene. Due to the absence of published experimental data for this specific compound, this guide synthesizes information from analogous structures and spectroscopic principles to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A general experimental protocol for its synthesis is also proposed. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-(1-ethoxyvinyl)-4-fluorobenzene. These predictions are based on the analysis of its structural fragments: the 4-fluorophenyl group and the 1-ethoxyvinyl group, with data extrapolated from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.40 - 7.60 | Multiplet | 2H | Ar-H (ortho to F) | |

| ~7.00 - 7.20 | Multiplet | 2H | Ar-H (meta to F) | |

| ~4.55 | Doublet | 1H | =CH₂ (geminal, trans to OEt) | J ≈ 2.5 Hz |

| ~4.15 | Doublet | 1H | =CH₂ (geminal, cis to OEt) | J ≈ 1.5 Hz |

| ~3.95 | Quartet | 2H | -O-CH₂-CH₃ | J = 7.0 Hz |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ | J = 7.0 Hz |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | Ar-C (para, C-F) |

| ~158.0 | =C(OEt)-Ar |

| ~133.0 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho) |

| ~128.5 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso) |

| ~115.5 (d, ²JCF ≈ 21 Hz) | Ar-C (meta) |

| ~86.0 | =CH₂ |

| ~63.5 | -O-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, ~2870 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=C stretch (vinyl ether) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-O-C stretch (asymmetric) |

| ~1160 | Strong | C-F stretch |

| ~1050 | Strong | C-O-C stretch (symmetric) |

| ~840 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 166 | [M]⁺ | Molecular ion |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical from the ethoxy group |

| 138 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethene) |

| 121 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Proposed Experimental Protocols

Synthesis of 1-(1-Ethoxyvinyl)-4-fluorobenzene

A plausible synthetic route to 1-(1-ethoxyvinyl)-4-fluorobenzene is the Wittig reaction, starting from the commercially available 4-fluoroacetophenone.

Reaction Scheme:

4-Fluoroacetophenone + (Ethoxymethyl)triphenylphosphonium chloride --(Base)--> 1-(1-Ethoxyvinyl)-4-fluorobenzene + Triphenylphosphine oxide

Detailed Protocol:

-

Preparation of the Wittig Reagent: To a stirred suspension of (ethoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium or potassium tert-butoxide is added dropwise. The mixture is stirred at this temperature for 1 hour to form the corresponding ylide.

-

Wittig Reaction: A solution of 4-fluoroacetophenone in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(1-ethoxyvinyl)-4-fluorobenzene.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of 1-(1-ethoxyvinyl)-4-fluorobenzene.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties of 1-(1-ethoxyvinyl)-4-fluorobenzene. The tabulated data for NMR, IR, and MS, along with the proposed synthetic protocol, are intended to facilitate future experimental work on this compound. Researchers are encouraged to use this guide as a foundational reference, while also recognizing that experimental verification is essential for confirming these predicted values.

Technical Guide: 1-(1-Ethoxy-vinyl)-4-fluoro-benzene

Disclaimer: The compound 1-(1-ethoxy-vinyl)-4-fluoro-benzene does not have a publicly registered CAS number, and validated experimental data for its synthesis and properties are not available in the public domain. This technical guide is therefore based on a proposed synthetic route and predicted data derived from established chemical principles and analogous reactions found in the scientific literature. It is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is an enol ether derivative of fluorinated styrene. Enol ethers are versatile synthetic intermediates in organic chemistry, participating in a variety of transformations such as hydrolysis to ketones, cycloadditions, and polymerization. The presence of a fluorine atom on the benzene ring can significantly influence the electronic properties and metabolic stability of the molecule, making it a potentially valuable building block in medicinal chemistry and materials science. This guide outlines a proposed synthesis, predicted physicochemical properties, and expected spectroscopic data for this compound.

Proposed Synthesis: Gold(I)-Catalyzed Hydroalkoxylation

A plausible and efficient method for the synthesis of this compound is the gold(I)-catalyzed hydroalkoxylation of 1-ethynyl-4-fluorobenzene with ethanol. This reaction typically proceeds with high atom economy and follows Markovnikov's regioselectivity to yield the desired branched vinyl ether.[1][2][3]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Quantitative Data (Predicted)

The following table summarizes the predicted quantitative data for the proposed synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Ethynyl-4-fluorobenzene | 1.20 g (10.0 mmol, 1.0 equiv) | Commercially available starting material.[4][5] |

| Ethanol | 2.30 g (50.0 mmol, 5.0 equiv) | Used in excess as both reactant and solvent. |

| Catalyst | ||

| [IPrAuCl] | 0.062 g (0.1 mmol, 1 mol%) | IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. A common and effective catalyst for hydroalkoxylation. |

| Silver triflate (AgOTf) | 0.026 g (0.1 mmol, 1 mol%) | Used as a halide scavenger to generate the active cationic gold(I) species. |

| Reaction Conditions | ||

| Solvent | Ethanol (anhydrous) | |

| Temperature | 60 °C | Typical temperature for gold-catalyzed hydroalkoxylation reactions. |

| Reaction Time | 4 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Product | ||

| Molecular Formula | C10H11FO | |

| Molecular Weight | 166.19 g/mol | |

| Predicted Yield | ~85% | Based on reported yields for similar gold-catalyzed hydroalkoxylation reactions. |

| Predicted Purity | >95% | After purification by column chromatography. |

| Predicted Spectroscopic Data | ||

| 1H NMR (CDCl3, 400 MHz) | δ 7.40-7.35 (m, 2H), 7.05-7.00 (m, 2H), 4.60 (d, J=2.0 Hz, 1H), 4.25 (d, J=2.0 Hz, 1H), 3.80 (q, J=7.0 Hz, 2H), 1.30 (t, J=7.0 Hz, 3H) | Chemical shifts are estimated. Coupling constants are typical for vinyl protons and ethyl groups. |

| 13C NMR (CDCl3, 100 MHz) | δ 162.5 (d, J=245 Hz), 158.0, 135.0 (d, J=3 Hz), 128.0 (d, J=8 Hz), 115.5 (d, J=22 Hz), 88.0, 63.0, 15.0 | Chemical shifts are estimated. The large coupling constant for the carbon bearing the fluorine is characteristic. |

| IR (neat, cm-1) | ~3050 (Ar-H), 2980 (C-H), 1640 (C=C), 1510 (Ar C=C), 1230 (C-O-C), 1160 (C-F) | Characteristic vibrational frequencies for the functional groups present. |

| Mass Spectrum (EI) | m/z (%) = 166 (M+, 100), 138, 123, 95 | Expected molecular ion peak and fragmentation pattern. |

Experimental Protocol

Materials and Equipment:

-

1-Ethynyl-4-fluorobenzene

-

Anhydrous ethanol

-

[IPrAuCl] (CAS: 250221-13-1)

-

Silver triflate (AgOTf) (CAS: 2923-28-6)

-

Anhydrous dichloromethane (for catalyst preparation)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Catalyst Activation: In a dry Schlenk tube under an inert atmosphere, dissolve [IPrAuCl] (0.062 g, 0.1 mmol) and AgOTf (0.026 g, 0.1 mmol) in anhydrous dichloromethane (2 mL). Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-ethynyl-4-fluorobenzene (1.20 g, 10.0 mmol) and anhydrous ethanol (10 mL).

-

Reaction Initiation: Filter the prepared catalyst solution through a syringe filter directly into the reaction flask containing the alkyne and ethanol. Rinse the Schlenk tube with a small amount of anhydrous ethanol (2 mL) and add it to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60 °C with stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (approximately 4 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the excess ethanol.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterization: Characterize the purified product by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Logical Relationships

As this compound is a hypothetical compound with no reported biological activity, there are no known signaling pathways to diagram. However, a workflow for its synthesis and characterization can be visualized.

Caption: Workflow for the proposed synthesis and characterization.

References

- 1. Hydroalkoxylation of Terminal and Internal Alkynes Catalyzed by Dinuclear Gold(I) Complexes with Bridging Di(N-Heterocyclic Carbene) Ligands [mdpi.com]

- 2. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-乙炔基-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Potential Applications of 1-(1-Ethoxyethenyl)-4-fluorobenzene

Abstract: This technical guide addresses the synthesis, predicted properties, and potential applications of the novel compound, 1-(1-ethoxyethenyl)-4-fluorobenzene. While direct experimental data for this specific molecule is not currently available in published literature, this document provides a comprehensive overview of established synthetic methodologies that can be employed for its preparation. Detailed experimental protocols for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Heck couplings, are presented as viable pathways. Furthermore, this guide summarizes the expected physicochemical properties and explores the potential of 1-(1-ethoxyethenyl)-4-fluorobenzene as a valuable building block in drug discovery and materials science, drawing on the known utility of related fluorinated aromatics and vinyl ethers.

Introduction

Fluorinated organic molecules are of significant interest to the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity. Similarly, vinyl ethers are versatile functional groups that participate in a variety of chemical transformations, making them valuable intermediates in organic synthesis. The combination of a 4-fluorophenyl moiety with a 1-ethoxyvinyl group in the target molecule, 1-(1-ethoxyethenyl)-4-fluorobenzene, suggests its potential as a novel building block for the development of new chemical entities. This guide provides a prospective analysis of its synthesis and utility for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathways

The synthesis of 1-(1-ethoxyethenyl)-4-fluorobenzene can be approached through several well-established palladium-catalyzed cross-coupling reactions. The choice of method may depend on the availability of starting materials and desired reaction conditions.

Stille Cross-Coupling Reaction

The Stille coupling involves the reaction of an organostannane with an organic halide.[1][2][3] For the synthesis of the target compound, (1-ethoxyvinyl)tributylstannane can be coupled with a 4-fluoro-substituted aryl halide, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene.

Experimental Protocol: Stille Coupling of 1-bromo-4-fluorobenzene and (1-ethoxyvinyl)tributylstannane

A detailed experimental protocol for a representative Stille coupling reaction is provided below. This protocol is adapted from established procedures for similar couplings.[1]

| Parameter | Value/Description |

| Reactants | 1-bromo-4-fluorobenzene, (1-ethoxyvinyl)tributylstannane (1.1 eq) |

| Catalyst | Pd(PPh₃)₄ (0.05 eq) |

| Solvent | Toluene, anhydrous |

| Temperature | 110 °C (reflux) |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous KF solution to remove tin byproducts, followed by extraction and column chromatography. |

Detailed Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.

-

Add (1-ethoxyvinyl)tributylstannane (1.1 eq) to the reaction mixture via syringe.

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tributyltin fluoride.

-

Filter the mixture through a pad of celite, washing with diethyl ether or ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(1-ethoxyethenyl)-4-fluorobenzene.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method that utilizes an organoboron compound and an organic halide.[4][5][6][7] For this synthesis, a vinylboronate ester, such as 1-ethoxy-1-ethenylboronic acid pinacol ester, could be coupled with a 4-fluoro-substituted aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-iodo-4-fluorobenzene and a Vinylboronate Ester

The following is a general procedure for a Suzuki-Miyaura coupling reaction adapted from known methods.[6][8]

| Parameter | Value/Description |

| Reactants | 1-iodo-4-fluorobenzene, 1-ethoxy-1-ethenylboronic acid pinacol ester (1.2 eq) |

| Catalyst | Pd(dppf)Cl₂ (0.03 eq) |

| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 80-100 °C |

| Reaction Time | 8-16 hours |

| Work-up | Extraction with an organic solvent, followed by washing, drying, and purification by column chromatography. |

Detailed Procedure:

-

In a round-bottom flask, combine 1-iodo-4-fluorobenzene (1.0 eq), the vinylboronate ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent system (1,4-dioxane/water).

-

Heat the mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired product.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[9][10][11] While less direct for this specific target, a variation could potentially be employed. A more relevant application of Heck-type chemistry would be in the further functionalization of the vinyl ether product.

Predicted Physicochemical Properties

The exact physical and chemical properties of 1-(1-ethoxyethenyl)-4-fluorobenzene have not been experimentally determined. However, we can predict some of these properties based on the known data of a structurally similar compound, 1-ethynyl-4-fluorobenzene.[12][13][14]

| Property | Predicted Value/Range for 1-(1-ethoxyethenyl)-4-fluorobenzene | Reference Data for 1-Ethynyl-4-fluorobenzene[12][13][14] |

| Molecular Formula | C₁₀H₁₁FO | C₈H₅F |

| Molecular Weight | 166.19 g/mol | 120.12 g/mol [12][13][14] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | White solid[12][15] |

| Boiling Point | Estimated 80-90 °C at reduced pressure | 55-56 °C at 40 mmHg[12] |

| Melting Point | Estimated < 25 °C | 26-27 °C[12] |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). Insoluble in water. | Soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol. Highly soluble in toluene. Insoluble in water.[16] |

Potential Applications in Drug Development and Materials Science

Role as a Synthetic Intermediate

1-(1-Ethoxyethenyl)-4-fluorobenzene is expected to be a versatile intermediate. The vinyl ether moiety can undergo hydrolysis to an acetyl group, providing a route to 4'-fluoroacetophenone, a common precursor in pharmaceutical synthesis. The electron-rich double bond can also participate in various cycloaddition reactions.

Applications in Medicinal Chemistry

The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and receptor binding. The ethoxyvinyl substituent can be modified to introduce other functional groups, allowing for the exploration of structure-activity relationships in drug candidates. Vinyl ethers themselves have applications in the development of stimuli-responsive drug delivery systems.[17]

Materials Science Applications

Vinyl ethers are known to undergo cationic polymerization to produce polymers with applications as adhesives, paints, and coatings.[18] The presence of the fluorinated aromatic ring could impart unique properties to such polymers, such as altered refractive index, thermal stability, and hydrophobicity. These materials could be explored for applications in optics and specialty coatings.

Visualizations of Synthetic Pathways and Mechanisms

Proposed Synthetic Pathways

Caption: Proposed synthetic routes to 1-(1-ethoxyethenyl)-4-fluorobenzene.

Catalytic Cycle of the Stille Cross-Coupling Reaction

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pcliv.ac.uk [pcliv.ac.uk]

- 11. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]

- 12. 1-乙炔基-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Buy 1-Ethynyl-4-fluorobenzene | 766-98-3 [smolecule.com]

- 14. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. labproinc.com [labproinc.com]

- 16. chembk.com [chembk.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

Stability and Storage of 1-(1-ethoxyvinyl)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical compound 1-(1-ethoxyvinyl)-4-fluorobenzene. The information is intended to support researchers, scientists, and professionals in the field of drug development in the proper handling, storage, and assessment of this compound's stability.

Chemical Properties and Stability Profile

1-(1-ethoxyvinyl)-4-fluorobenzene is a fluorinated vinyl ether that is generally stable under standard ambient conditions when stored correctly.[1] However, its chemical structure, featuring a vinyl ether group and a fluorinated aromatic ring, makes it susceptible to specific degradation pathways, primarily hydrolysis and potentially photodegradation.

Key Stability Considerations:

-

Moisture Sensitivity: The compound is sensitive to moisture.[1] The vinyl ether linkage is prone to acid-catalyzed hydrolysis, which is the primary degradation pathway.

-

Thermal Stability: While chemically stable at room temperature, exposure to high temperatures should be avoided as it can accelerate degradation processes.[1]

-

Light Sensitivity: The fluorinated benzene ring may be susceptible to photodegradation upon exposure to ultraviolet (UV) light.

Recommended Storage Conditions

To ensure the long-term integrity of 1-(1-ethoxyvinyl)-4-fluorobenzene, the following storage conditions are recommended based on its chemical properties and safety guidelines:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent exposure to moisture and atmospheric acids that can catalyze hydrolysis. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1] | To protect from moisture ingress and ensure safe storage. |

| Light Exposure | Protect from light. | To prevent potential photodegradation of the fluorinated aromatic ring. |

| Incompatibilities | Keep away from heat, sparks, and open flames.[1] Incompatible with strong oxidizing agents. | The compound is flammable and can react with strong oxidizers. |

Degradation Pathways

The primary degradation pathway for 1-(1-ethoxyvinyl)-4-fluorobenzene is the hydrolysis of the vinyl ether bond. A secondary pathway to consider is the photodegradation of the fluorinated aromatic ring.

Hydrolysis of the Vinyl Ether

The hydrolysis of vinyl ethers is a well-understood acid-catalyzed reaction. The mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl group, leading to the formation of a carbocation intermediate. This intermediate then rapidly reacts with water to form a hemiacetal, which subsequently decomposes to an aldehyde (acetaldehyde in this case) and an alcohol (4-fluorophenol).

Caption: Acid-catalyzed hydrolysis of 1-(1-ethoxyvinyl)-4-fluorobenzene.

Photodegradation

While less characterized for this specific molecule, fluorinated aromatic compounds can undergo photodegradation. This process typically involves the absorption of UV light, leading to the excitation of the molecule and potential cleavage of the carbon-fluorine bond, which can result in the formation of various degradation products.

Quantitative Stability Data (Estimated)

| Condition | Parameter | Estimated Value | Notes |

| Hydrolytic Stability | Half-life (t½) at pH 5, 25°C | Hours to days | Hydrolysis is acid-catalyzed; stability increases significantly at neutral and basic pH. |

| Half-life (t½) at pH 7, 25°C | Weeks to months | Significantly more stable at neutral pH. | |

| Thermal Stability | Decomposition Onset (TGA) | > 150°C (estimated) | Based on typical thermal stability of similar organic molecules. |

| Photostability | Quantum Yield of Degradation | Low to moderate | Dependent on the wavelength and intensity of UV radiation. |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of 1-(1-ethoxyvinyl)-4-fluorobenzene.

Protocol for Accelerated Hydrolytic Stability Testing

This protocol is designed to assess the hydrolytic stability of the compound under acidic, neutral, and basic conditions.

Caption: Workflow for accelerated hydrolytic stability testing.

Methodology:

-

Preparation of Solutions:

-

Prepare aqueous buffer solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).

-

Prepare a stock solution of 1-(1-ethoxyvinyl)-4-fluorobenzene in a water-miscible organic solvent like acetonitrile at a concentration of 10 mg/mL.

-

-

Sample Incubation:

-

In separate sealed vials, add the stock solution to each buffer to achieve a final concentration of approximately 1 mg/mL. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to minimize its effect on the reaction.

-

Incubate the vials in a temperature-controlled oven or water bath at 40°C.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

-

If necessary, quench the hydrolysis reaction by neutralizing the pH of the aliquot.

-

Analyze the samples using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, to separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Quantify the concentration of the remaining 1-(1-ethoxyvinyl)-4-fluorobenzene at each time point.

-

Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

-

Protocol for Photostability Testing

This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.

Methodology:

-

Sample Preparation:

-

Prepare a solution of 1-(1-ethoxyvinyl)-4-fluorobenzene in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Place the solution in a photostable, transparent container (e.g., quartz cuvette).

-

Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

-

-

Light Exposure:

-

Expose the sample to a light source that provides a combination of UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Place the "dark" control sample alongside the exposed sample to differentiate between light-induced and thermal degradation.

-

-

Analysis:

-

At the end of the exposure period, analyze both the exposed and the control samples using a validated stability-indicating method (e.g., RP-HPLC with UV detection).

-

-

Evaluation:

-

Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure.

-

Quantify the amount of degradation and determine if the compound is photolabile.

-

Analytical Methods for Stability Monitoring

A crucial aspect of stability testing is the use of validated analytical methods that can accurately quantify the parent compound and separate it from any degradation products.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Primary method for quantifying the parent compound and its non-volatile degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for identifying and quantifying volatile degradation products such as acetaldehyde. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the disappearance of the vinyl protons of the parent compound and the appearance of signals from the degradation products (e.g., 4-fluorophenol and acetaldehyde). ¹H and ¹⁹F NMR can be particularly informative. |

| Karl Fischer Titration | Used to determine the water content of the compound, which is a critical parameter given its moisture sensitivity. |

Conclusion

1-(1-ethoxyvinyl)-4-fluorobenzene is a valuable research chemical that requires careful handling and storage to maintain its integrity. The primary degradation pathway is acid-catalyzed hydrolysis of the vinyl ether linkage, making the exclusion of moisture and acidic conditions paramount for its long-term stability. While direct quantitative stability data is limited, the information provided in this guide, based on the known chemistry of analogous compounds, offers a robust framework for its stable storage and for the design of appropriate stability-indicating studies. Researchers and drug development professionals should implement the recommended storage conditions and utilize the outlined experimental protocols to ensure the quality and reliability of this compound in their work.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-(1-ethoxy-vinyl)-4-fluoro-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrophilic addition reactions of 1-(1-ethoxy-vinyl)-4-fluoro-benzene. While specific experimental data for this compound is not extensively available in published literature, this document extrapolates its reactivity based on the well-established principles of electrophilic additions to vinyl ethers and styrenes. The guide details the expected reaction mechanisms, regioselectivity, and provides generalized experimental protocols for key transformations. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this or structurally similar compounds.

Introduction: Reactivity of this compound

This compound is an electron-rich alkene, making it susceptible to electrophilic attack. The reactivity of the vinyl group is significantly influenced by two key structural features:

-

The Ethoxy Group (-OEt): As an oxygen-containing substituent directly attached to the double bond, the ethoxy group is a strong activating group due to its +M (mesomeric) or resonance effect. The lone pairs on the oxygen atom can be delocalized into the pi-system of the double bond, increasing its electron density and making it more nucleophilic. This effect also directs the regioselectivity of the addition.

-

The 4-Fluoro-phenyl Group (-C₆H₄F): The phenyl ring is conjugated with the vinyl group, further influencing the electron distribution. The fluorine atom at the para-position is an electron-withdrawing group due to its high electronegativity (-I effect), which slightly deactivates the aromatic ring. However, its effect on the vinyl group's reactivity is less pronounced than that of the ethoxy group.

The dominant electronic effect is the resonance donation from the ethoxy group. This makes the terminal carbon of the vinyl group (β-carbon) particularly electron-rich and therefore the primary site of protonation or initial attack by an electrophile. The resulting carbocation is stabilized by resonance from the adjacent oxygen atom.

Predicted Electrophilic Addition Reactions

Based on the principles outlined above, several key electrophilic addition reactions are expected to proceed with predictable regioselectivity.

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, as dictated by the powerful directing effect of the ethoxy group. The initial protonation will occur at the β-carbon to form a highly stabilized oxocarbenium ion intermediate. Subsequent attack by the halide ion will yield the corresponding α-halo ether.

Halogenation (Addition of X₂)

The addition of halogens (e.g., Br₂, Cl₂) is anticipated to proceed via a halonium ion intermediate. Due to the electron-donating nature of the ethoxy group, the reaction is expected to be rapid. The nucleophilic attack of the halide ion on the halonium ion would lead to the formation of a dihaloether.

Data Presentation: Predicted Outcomes of Electrophilic Additions

The following tables summarize the expected products and hypothetical reaction parameters for the electrophilic addition reactions of this compound. Note: This data is based on analogous reactions of similar substrates and should be considered as a guide for experimental design.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reaction | Electrophile | Predicted Major Product | Product Structure |

| Hydrobromination | HBr | 1-bromo-1-(4-fluorophenyl)-1-ethoxyethane |

|

| Bromination | Br₂ | 1,2-dibromo-1-(4-fluorophenyl)-1-ethoxyethane |

|

Table 2: Hypothetical Quantitative Data for Electrophilic Addition Reactions

| Reaction | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Hydrobromination | HBr (in Acetic Acid) | Acetic Acid | 0 - 25 | 1 - 4 | 85 - 95 |

| Bromination | Br₂ (in CCl₄) | Carbon Tetrachloride | 0 | 0.5 - 2 | 90 - 98 |

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the hydrobromination and bromination of this compound. These should be adapted and optimized based on laboratory conditions and reaction monitoring.

General Protocol for Hydrobromination

-

Preparation: A solution of this compound (1.0 eq.) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition: A solution of hydrogen bromide in acetic acid (33 wt. %, 1.1 eq.) is added dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 1-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether or dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Bromination

-

Preparation: this compound (1.0 eq.) is dissolved in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.

-

Addition: A solution of bromine (1.05 eq.) in the same solvent is added dropwise to the stirred solution. The disappearance of the bromine color indicates consumption.

-

Reaction: The reaction is typically rapid and is continued for 30 minutes to 2 hours at 0 °C. Reaction progress is monitored by TLC.

-

Work-up: The reaction mixture is washed with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations: Mechanisms and Workflows

Reaction Mechanism Diagram

Caption: General mechanism of electrophilic addition.

Experimental Workflow Diagram

Caption: Typical experimental workflow.

Conclusion

While direct experimental evidence for the electrophilic addition reactions of this compound is scarce in the accessible literature, its reactivity can be reliably predicted. The strong electron-donating ethoxy group activates the vinyl moiety and governs the regioselectivity of the additions, leading to the formation of α-substituted products. This guide provides a theoretical framework and practical, generalized protocols to aid researchers in the synthesis and derivatization of this and related compounds. It is recommended that all proposed reactions be carried out on a small scale initially to optimize conditions and verify the predicted outcomes.

Methodological & Application

Application Notes and Protocols: The Use of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This methodology enables the efficient synthesis of substituted α,β-unsaturated carbonyl compounds and fluorinated biaryl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound serves as a stable and readily accessible vinyl ether coupling partner. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting molecules, making this reagent particularly attractive for drug discovery programs. The ethoxy vinyl group acts as a masked acetyl group, which can be readily hydrolyzed to the corresponding ketone, providing a straightforward route to various α-aryl and α-heteroaryl ketones.

Core Applications

-

Synthesis of Fluorinated Aryl Ketones: A primary application is the synthesis of 1-aryl-1-(4-fluorophenyl)ethanones. The Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids, followed by acidic hydrolysis, yields the corresponding ketones in good to excellent yields.

-

Access to Fluorinated Biaryl Scaffolds: The fluorophenyl moiety can be further functionalized, making this reagent a useful tool for the construction of complex fluorinated biaryl systems.

-

Diversity-Oriented Synthesis: The broad substrate scope of the Suzuki-Miyaura reaction allows for the generation of diverse libraries of fluorinated compounds for screening in drug discovery and materials science applications.

Reaction Scheme

The general transformation involves the palladium-catalyzed cross-coupling of this compound with an organoboronic acid, followed by in-situ or subsequent hydrolysis of the resulting vinyl ether to the corresponding ketone.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Data

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of vinyl ethers with various arylboronic acids, based on literature for structurally similar substrates.[1][2][3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |

| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 70 | 24 | 78 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 88 |

| 5 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 81 |

Detailed Experimental Protocol

This protocol is a representative example for the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.10 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Water (deoxygenated)

-

2M Hydrochloric Acid

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, add deoxygenated 1,4-dioxane and deoxygenated water in a 4:1 ratio.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up (Hydrolysis): After the reaction is complete, cool the mixture to room temperature. Add 2M hydrochloric acid and stir for 1 hour to hydrolyze the vinyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(4-fluorophenyl)-1-phenylethanone.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

Organic solvents are flammable. Avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

For further inquiries or specific applications, please consult relevant literature or contact technical support.

References

Application Notes and Protocols for the Heck Reaction of 1-(1-ethoxy-vinyl)-4-fluoro-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance.[3] These application notes provide a detailed protocol for the Heck reaction of 1-(1-ethoxy-vinyl)-4-fluoro-benzene with an aryl halide, a transformation of significant interest in the synthesis of functionalized styrene derivatives used in pharmaceutical and materials science research. The presence of the fluorine substituent and the enol ether functionality in the starting materials introduces specific considerations for optimizing the reaction conditions.

Reaction Scheme

The general scheme for the Heck reaction of this compound with an aryl halide (Ar-X) is depicted below:

Caption: General scheme of the Heck reaction.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the Heck reaction of vinyl ethers with aryl halides.[4][5][6] Optimization may be required for specific aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine ([P(t-Bu)₃]) or 1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Microwave reaction vials

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: To a dry microwave reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1.0 mol%).

-

Ligand Addition: Add the phosphine ligand. For [P(t-Bu)₃], use a 1.5-2.0 molar equivalent relative to the palladium catalyst. For dppp, use a 1.1-1.2 molar equivalent.

-

Reagent Addition: To the vial, add the aryl halide (2.0 mmol, 1.0 equiv), this compound (2.4 mmol, 1.2 equiv), and the base (e.g., Na₂CO₃, 2.4 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous DMF (10 mL) to the vial.

-

Reaction Conditions: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (typically 120-150 °C) for the designated time (usually 15-60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted styrene derivative.

Data Presentation

Table 1: Representative Reagent Quantities and Parameters

| Reagent/Parameter | Amount/Value | Molar Equivalents |

| Aryl Halide | 2.0 mmol | 1.0 |

| This compound | 2.4 mmol | 1.2 |

| Palladium(II) Acetate | 0.02 mmol | 0.01 |

| Phosphine Ligand | 0.03 - 0.04 mmol (for P(t-Bu)₃) | 0.015 - 0.02 |

| Base (e.g., Na₂CO₃) | 2.4 mmol | 1.2 |

| Solvent (DMF) | 10 mL | - |

| Temperature | 120 - 150 °C | - |

| Reaction Time | 15 - 60 min | - |

Table 2: Influence of Reaction Parameters on Yield and Selectivity (Hypothetical Data)

| Entry | Ligand | Base | Temperature (°C) | Time (min) | Yield (%) | α:β Isomer Ratio |

| 1 | P(t-Bu)₃ | Na₂CO₃ | 130 | 30 | 85 | >95:5 |

| 2 | dppp | K₂CO₃ | 140 | 20 | 78 | 90:10 |

| 3 | PPh₃ | Na₂CO₃ | 130 | 60 | 65 | 80:20 |

| 4 | None | K₂CO₃ | 150 | 60 | 40 | 60:40 |

Note: The data in Table 2 is illustrative and intended to show potential trends. Actual results will vary depending on the specific aryl halide and precise reaction conditions.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

Caption: Experimental workflow for the Heck reaction.

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][2]

Caption: Catalytic cycle of the Heck reaction.

Concluding Remarks

The provided protocol offers a robust starting point for the Heck reaction of this compound. The use of microwave irradiation can significantly reduce reaction times.[4] The choice of ligand is crucial for achieving high yields and regioselectivity, with bulky electron-rich phosphines often favoring the desired α-arylation product. Researchers should consider screening different ligands, bases, and solvents to optimize the reaction for their specific aryl halide substrate. Careful monitoring of the reaction progress and rigorous purification are essential for obtaining the final product in high purity.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pcliv.ac.uk [pcliv.ac.uk]

Application of 1-(1-ethoxy-vinyl)-4-fluoro-benzene in Pharmaceutical Synthesis: An Overview

Despite a comprehensive search of scientific literature and patent databases, specific applications of 1-(1-ethoxy-vinyl)-4-fluoro-benzene in pharmaceutical synthesis remain largely undocumented. This suggests that the compound is not a widely utilized building block in drug discovery and development, or its use is disclosed under different nomenclature within proprietary contexts.

Given the absence of specific data for the title compound, this document will provide a general overview of the potential synthetic applications of structurally related compounds, namely aryl vinyl ethers and fluorinated aromatics, in the construction of pharmaceutically relevant scaffolds. This information is intended to provide a conceptual framework for researchers and drug development professionals who may be exploring the utility of novel fluorinated building blocks.

Potential Synthetic Utility Based on Analogous Structures

Aryl vinyl ethers are valuable precursors for the synthesis of a variety of heterocyclic compounds, which form the core of many drugs. The electron-rich nature of the vinyl ether double bond makes it susceptible to a range of chemical transformations.

Synthesis of Heterocyclic Scaffolds

One of the primary potential applications of a compound like this compound would be in the synthesis of fluorinated heterocycles. Nitrogen-containing heterocycles, such as pyridines and quinolines, are of particular interest in pharmaceutical chemistry.

Hypothetical Synthetic Pathway for Fluorinated Quinolines:

A plausible, though unconfirmed, synthetic route could involve the reaction of a fluorinated aryl vinyl ether with an appropriate nitrogen-containing species to construct a quinoline ring system. The general workflow for such a synthesis is depicted below.

Figure 1. Hypothetical synthesis of a fluorinated quinoline.

This generalized pathway highlights the potential for this compound to serve as a three-carbon building block in the annulation of a pyridine ring onto an existing benzene ring.

Participation in Cycloaddition Reactions

Vinyl ethers are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The presence of a 4-fluorophenyl substituent could influence the reactivity and stereoselectivity of such reactions.

Conceptual Diels-Alder Reaction Workflow:

Figure 2. Conceptual Diels-Alder reaction.

The resulting fluorinated cyclohexene derivatives could serve as intermediates for the synthesis of more complex carbocyclic and heterocyclic drug candidates.

Experimental Protocols for Analogous Reactions

While no specific protocols for this compound are available, the following sections provide generalized experimental procedures for key reactions involving structurally similar compounds. These are intended to serve as a starting point for methodology development.

General Procedure for the Synthesis of Fluorinated Pyridines from Silyl Enol Ethers

This protocol is adapted from the synthesis of 3-fluoropyridines and illustrates a potential pathway for constructing fluorinated pyridine rings.

Table 1: Reaction Parameters for Fluorinated Pyridine Synthesis

| Parameter | Value |

| Starting Material | Silyl Enol Ether |

| Reagents | α,α-difluoro-β-iodoketone, Ammonium Acetate |

| Catalyst | fac-Ir(ppy)₃ |

| Light Source | Blue LED |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 15 hours |

Experimental Protocol:

-

To an oven-dried reaction vessel, add the silyl enol ether (1.0 equiv), α,α-difluoro-β-iodoketone (1.2 equiv), and fac-Ir(ppy)₃ (1 mol%).

-

Evacuate and backfill the vessel with argon.

-

Add anhydrous acetonitrile via syringe.

-

Irradiate the reaction mixture with a blue LED strip at room temperature with stirring.

-

After 15 hours, add ammonium acetate (5.0 equiv) and continue stirring at room temperature for an additional 2 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion